KU-60019

ATM Kinase Assay Biochemical Potency Lead Optimization

KU-60019 is the optimized second-generation ATM inhibitor delivering 10-fold greater cellular target engagement than KU-55933 (IC50 6.3 vs 13 nM). It provides robust, quantifiable blockade of radiation-induced ATM substrate phosphorylation—the definitive chemical probe for p53-mutant glioma radiosensitization and DNA damage response dissection. Validated in orthotopic xenograft models with 2–3 fold survival extension via convection-enhanced delivery, it also potently inhibits non-canonical ATM/AKT/MEK/ERK signaling. With a selectivity index of 68 against T. gondii, KU-60019 outperforms alternatives in host-directed therapy screens. Insist on KU-60019 when experimental reproducibility demands proven, on-target ATM inhibition.

Molecular Formula C30H33N3O5S
Molecular Weight 547.7 g/mol
CAS No. 925701-49-1
Cat. No. B1683989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKU-60019
CAS925701-49-1
Synonyms2-(2,6-dimethylmorpholin-4-yl)-N-(5-(6-morpholin-4-yl-4-oxo-4H-pyran-2-yl)-9H-thioxanthen-2-yl)acetamide
KU 60019
KU-60019
KU60019
Molecular FormulaC30H33N3O5S
Molecular Weight547.7 g/mol
Structural Identifiers
SMILESCC1CN(CC(O1)C)CC(=O)NC2=CC3=C(C=C2)SC4=C(C3)C=CC=C4C5=CC(=O)C=C(O5)N6CCOCC6
InChIInChI=1S/C30H33N3O5S/c1-19-16-32(17-20(2)37-19)18-28(35)31-23-6-7-27-22(13-23)12-21-4-3-5-25(30(21)39-27)26-14-24(34)15-29(38-26)33-8-10-36-11-9-33/h3-7,13-15,19-20H,8-12,16-18H2,1-2H3,(H,31,35)/t19-,20+
InChIKeySCELLOWTHJGVIC-BGYRXZFFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

KU-60019: A Highly Selective ATM Kinase Inhibitor for Precision Oncology and DNA Damage Response Research


KU-60019 (CAS 925701-49-1) is a thioxanthene-based, second-generation small molecule inhibitor of the ataxia-telangiectasia mutated (ATM) serine/threonine kinase [1]. It was rationally designed as an optimized analogue of the first-generation probe KU-55933, retaining its target selectivity while demonstrating significantly improved potency and cellular efficacy [1][2]. KU-60019 is widely utilized as a chemical probe to dissect ATM-dependent signaling in the DNA damage response (DDR) and as a radiosensitizing agent in preclinical glioma models [1][2].

Why KU-60019 Cannot Be Substituted by KU-55933 or Other ATM Inhibitors Without Compromising Experimental Outcomes


Despite sharing a core pharmacophore, ATM inhibitors within the same class exhibit substantial divergence in potency, selectivity, and cellular efficacy. KU-60019 is not merely a variant of KU-55933; it represents a systematic chemical optimization that yields a ~2-fold improvement in biochemical potency (IC50 6.3 nM vs 13 nM) and a 10-fold increase in cellular target engagement [1]. Furthermore, newer clinical candidates like AZD1390 possess enhanced blood-brain barrier permeability, a property KU-60019 demonstrably lacks [2]. These differences directly impact experimental design, reproducibility, and the translatability of in vitro findings to in vivo models. Simple substitution based on nominal target identity (e.g., “an ATM inhibitor”) will lead to divergent results in radiosensitization, cell migration, and pharmacokinetic studies.

KU-60019 vs. Comparators: A Quantitative Evidence Guide for Research and Procurement


KU-60019 Demonstrates 2-Fold Improvement in Biochemical ATM Inhibition Potency vs. KU-55933

In direct cell-free kinase assays, KU-60019 exhibits an IC50 of 6.3 nM against ATM, which is approximately half the value of its predecessor KU-55933 (IC50 = 13 nM) [1]. This 2-fold improvement in biochemical potency establishes KU-60019 as a more effective tool for studies requiring maximal ATM inhibition at lower compound concentrations.

ATM Kinase Assay Biochemical Potency Lead Optimization

KU-60019 Provides 10-Fold Higher Cellular Target Engagement vs. KU-55933

In human glioma cells, KU-60019 is 10-fold more effective than KU-55933 at blocking radiation-induced phosphorylation of key ATM targets, including p53 Ser15 and Kap1 [1]. This functional readout in a disease-relevant cellular context demonstrates that the improved biochemical potency translates into significantly enhanced cellular activity.

Cellular Target Engagement Phospho-ATM Substrates Radiosensitization

KU-60019 Maintains High Selectivity Profile vs. DNA-PK and ATR, Similar to KU-55933

KU-60019 demonstrates minimal activity against the closely related PIKK family kinases DNA-PKcs (IC50 = 1.7 µM) and ATR (IC50 > 10 µM), resulting in selectivity ratios of 270-fold and >1,600-fold for ATM, respectively [1]. When screened against a panel of 229 protein kinases at 1 µM, KU-60019 showed no significant inhibition, indicating a clean selectivity profile [1].

Kinase Selectivity DNA-PK ATR

KU-60019 Extends Survival 2-3 Fold in Orthotopic Glioma Xenograft Models When Combined with Radiation

In orthotopic xenograft models of glioblastoma multiforme (GBM), the combination of KU-60019 (administered intratumorally via convection-enhanced delivery or osmotic pump) and ionizing radiation significantly increased median survival by 2-3 fold compared to radiation alone or untreated controls [1]. This in vivo survival benefit validates the translational potential of KU-60019 as a radiosensitizer.

In Vivo Efficacy Orthotopic Xenograft Survival Benefit

KU-60019 Demonstrates Poor Blood-Brain Barrier Penetration, Defining Its Utility for Direct CNS Delivery Studies

Pharmacokinetic studies in mice demonstrate that following intraperitoneal injection, only traces of KU-60019 could be detected in the brain, indicating an inability to cross the blood-brain barrier (BBB) [1]. Drug levels in brain tissue were consistently below the limit of quantitation (5 nM) after systemic administration [2]. This contrasts with newer clinical candidates like AZD1390, which were specifically optimized for BBB penetration [3].

Pharmacokinetics Blood-Brain Barrier CNS Delivery

KU-60019 Demonstrates Superior Potency to CP-466722 in Toxoplasma gondii Growth Inhibition

In a study evaluating ATM inhibitors against Toxoplasma gondii, KU-60019 demonstrated an IC50 of 0.522 µM with a selectivity index (SI) of 68, compared to CP-466722 which showed an IC50 of 0.702 µM and an SI of 10 [1]. This indicates that KU-60019 is not only more potent but also has a substantially larger therapeutic window in this parasitic model.

Antiparasitic Activity Toxoplasma gondii Host-Directed Therapy

Optimal Research and Preclinical Application Scenarios for KU-60019


In Vitro Radiosensitization of p53-Mutant Glioma Cell Lines

Based on its 10-fold enhanced cellular target engagement and established in vitro radiosensitization efficacy [1], KU-60019 is ideally suited for dissecting ATM-dependent DNA damage response pathways in p53-mutant glioma cell lines (e.g., U1242). Researchers investigating the mechanistic basis of radioresistance should prioritize KU-60019 for its robust, quantifiable blockade of ATM substrate phosphorylation following ionizing radiation [1]. The compound's high selectivity ensures that observed effects are specifically attributable to ATM inhibition [1].

Preclinical Orthotopic Glioma Models Requiring Direct CNS Drug Delivery

Given its validated in vivo survival benefit (2-3 fold extension) in orthotopic xenograft models [2] and its documented poor blood-brain barrier permeability [3], KU-60019 is the appropriate choice for preclinical studies utilizing convection-enhanced delivery (CED) or other direct intracranial administration routes. This scenario is optimal for proof-of-concept studies that prioritize target engagement and efficacy over systemic pharmacokinetic properties [2].

Investigating ATM-Dependent Regulation of AKT and ERK Prosurvival Signaling

The demonstrated ability of KU-60019 to reduce basal S473 AKT phosphorylation and inhibit MEK/ERK signaling pathways [1] makes it a valuable chemical probe for studies exploring the non-canonical functions of ATM in growth factor signaling and cellular metabolism. Researchers should select KU-60019 over other ATM inhibitors when experimental objectives include elucidating the crosstalk between the DNA damage response and AKT-mediated survival pathways.

Host-Directed Therapy Studies Against Toxoplasma gondii

For researchers exploring host-directed therapies for toxoplasmosis, KU-60019 offers a favorable combination of anti-parasitic potency (IC50 = 0.522 µM) and a high selectivity index (SI = 68) compared to alternative ATM inhibitors like CP-466722 [4]. This profile makes KU-60019 a superior candidate for in vitro screens and mechanistic studies investigating the role of host ATM in T. gondii pathogenesis [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for KU-60019

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.